Product packaging for Gly-Phe-Arg dihydrochloride(Cat. No.:CAS No. 103192-42-3)

Gly-Phe-Arg dihydrochloride

Cat. No.: B1165940
CAS No.: 103192-42-3
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Description

Overview of Bioactive Peptides in Chemical Biology Research

Bioactive peptides are short chains of amino acids, typically containing fewer than 50 residues, that elicit specific physiological responses. portlandpress.com These molecules are often encrypted within the sequence of larger proteins and become active upon enzymatic cleavage. chemimpex.com In the field of chemical biology, bioactive peptides are invaluable for their high specificity and potency in interacting with biological targets such as receptors and enzymes. chemimpex.com Their diverse biological activities, which include antimicrobial, antihypertensive, antioxidant, and immunomodulatory effects, make them a fertile ground for research and development. portlandpress.com

The appeal of bioactive peptides also lies in their inherent biocompatibility and biodegradability. nih.gov Unlike many small molecule drugs, peptides are composed of naturally occurring amino acids, which generally leads to lower toxicity and a reduced likelihood of accumulation in the body. physiology.org Researchers leverage these properties to design and synthesize novel peptides for a wide array of applications, from therapeutic agents to diagnostic tools. chemimpex.comphysiology.org

The Role of Tripeptides as Minimal Bioactive Motifs

Within the vast landscape of bioactive peptides, tripeptides—comprising just three amino acid residues—hold a special significance. They represent one of the smallest molecular units that can still retain significant biological activity and specificity. chemsrc.com This minimalist nature makes them particularly attractive for several reasons. Their low molecular weight and simpler structure facilitate easier and more cost-effective chemical synthesis compared to larger peptides. chemsrc.com

Furthermore, the reduced complexity of tripeptides allows for more straightforward structure-activity relationship (SAR) studies. Researchers can systematically modify the amino acid sequence and observe the resulting changes in biological function, providing deep insights into the molecular requirements for a particular activity. chemsrc.com Tripeptides containing specific sequences, such as the Arg-Gly-Asp (RGD) motif, are well-known for their role in cell adhesion and have been extensively studied for applications in tissue regeneration and drug delivery. nih.gov

Gly-Phe-Arg Dihydrochloride (B599025): A Focal Point in Peptide Research

The tripeptide Glycyl-L-phenylalanyl-L-arginine, particularly in its dihydrochloride salt form, has carved out a niche as a focal point in various research areas. The addition of dihydrochloride enhances the compound's stability and solubility in aqueous solutions, a crucial factor for its use in many experimental settings. karger.comrsc.org

One of the primary research applications of Gly-Phe-Arg and its derivatives is as a substrate for a variety of proteases. The specific sequence is recognized and cleaved by enzymes such as tissue kallikrein and other trypsin-like proteases. portlandpress.comnih.gov This property makes it an essential tool for studying enzyme kinetics, characterizing new enzymes, and screening for protease inhibitors. For instance, fluorogenic substrates incorporating the Gly-Phe-Arg sequence are used in assays to measure the activity of enzymes like cathepsins. hzdr.de

Beyond its role as a simple substrate, the Gly-Phe-Arg motif is also being explored in the context of drug delivery and cellular targeting. Arginine-rich peptides are known for their cell-penetrating capabilities, and the Gly-Phe-Arg sequence can be incorporated into larger peptide constructs to facilitate the delivery of therapeutic cargo into cells. nih.govcd-bioparticles.net While initially identified as a synthetic mimic of a mud-crab pheromone, the research applications of Gly-Phe-Arg dihydrochloride have expanded significantly, positioning it as a versatile tool in the chemical biologist's arsenal. glpbio.commedchemexpress.com

Chemical and Physical Properties

Below are tables detailing the chemical and physical properties of Gly-Phe-Arg and its dihydrochloride form.

Table 1: Chemical Properties of Gly-Phe-Arg

PropertyValue
Molecular FormulaC17H26N6O4
Molecular Weight378.43 g/mol
CAS Number121822-47-7
IUPAC Name2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]acetic acid
Data sourced from multiple chemical suppliers and databases. chemsrc.comglpbio.compharmaffiliates.comnih.gov

Table 2: Chemical Properties of this compound

PropertyValue
Molecular FormulaC17H28Cl2N6O4
Molecular Weight451.35 g/mol
CAS Number103192-42-3
AppearanceWhite to off-white powder
SolubilitySoluble in water
Data sourced from chemical suppliers. chemicalbook.com

Synthesis of this compound

The synthesis of this compound typically follows standard peptide synthesis protocols, which can be carried out in either solution-phase or solid-phase.

Solid-Phase Peptide Synthesis (SPPS): This is the more common method for synthesizing peptides of this length. The general steps are as follows:

The C-terminal amino acid, arginine, is attached to an insoluble resin support. The side chain of arginine is usually protected with a group like Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) to prevent side reactions. google.com

The N-terminal protecting group of the resin-bound arginine (commonly Fmoc or Boc) is removed. medchemexpress.com

The next amino acid, phenylalanine, with its N-terminus protected, is activated and coupled to the deprotected arginine.

This deprotection and coupling cycle is repeated with glycine (B1666218).

Once the desired sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). acs.org

Formation of the Dihydrochloride Salt: After cleavage and purification (often by HPLC), the purified peptide can be converted to its dihydrochloride salt. This is typically achieved by dissolving the peptide in a suitable solvent and treating it with hydrochloric acid. The dihydrochloride salt then precipitates or is obtained after solvent evaporation. rsc.org This salt form often improves the handling, stability, and solubility of the peptide for biological assays. karger.com

Research Findings and Applications

The Gly-Phe-Arg sequence is a key component in several areas of biochemical and biomedical research.

Enzyme Substrate and Inhibitor Studies: The tripeptide sequence is a recognition motif for several proteases. Research has shown that peptides containing the -Phe-Arg- sequence are good substrates for tissue kallikrein. portlandpress.comnih.gov Modified versions of Gly-Phe-Arg are often used to create fluorogenic or chromogenic substrates for high-throughput screening of enzyme activity and inhibitors. For example, derivatives are used to assay cathepsin B activity. hzdr.de Studies on the kinetics of hydrolysis of peptides containing this motif provide valuable information on the enzyme's substrate specificity and catalytic mechanism. portlandpress.com

Drug Delivery and Cell Penetration: Arginine-rich peptides are well-known as cell-penetrating peptides (CPPs), which can transport various cargo molecules across the cell membrane. nih.govcd-bioparticles.net The Gly-Phe-Arg motif, containing the cationic arginine residue, can be incorporated into drug delivery systems. For instance, peptide nanoparticles containing arginine have been developed for the delivery of anticancer drugs like doxorubicin. nih.gov The arginine residue facilitates cell penetration, a critical step in the delivery of therapeutics to intracellular targets.

Table 3: Examples of Research Applications for Gly-Phe-Arg and Related Peptides

Research AreaSpecific ApplicationReference
EnzymologySubstrate for tissue kallikrein and trypsin nih.gov
EnzymologyComponent of fluorogenic substrates for cathepsins hzdr.de
Drug DeliveryIncorporation into cell-penetrating peptides nih.govcd-bioparticles.net
Drug DeliveryComponent of enzyme-responsive drug delivery systems nih.gov
Thrombin InhibitionPart of a sequence that inhibits thrombin activity physiology.org

Properties

CAS No.

103192-42-3

Molecular Formula

C37H44O17

Synonyms

Gly-Phe-Arg dihydrochloride

Origin of Product

United States

Contextual Background of Gly Phe Arg Dihydrochloride in Peptide Chemistry

Discovery and Characterization as a Synthetic Tripeptide Mimic

The primary impetus for the synthesis and study of Gly-Phe-Arg was its identification as a highly effective mimic of a natural bioactive peptide. This discovery underscored the principle that short, well-defined amino acid sequences can replicate the biological activity of larger, naturally occurring molecules.

Derivation from Natural Bioactive Peptides (e.g., Mud-Crab Pheromone Mimicry)

The most well-documented example of Gly-Phe-Arg's mimicry is its role as a superpotent synthetic agonist of the mud-crab pumping pheromone. Soluble pheromones released by the mud crab, Rhithropanopeus harrisii, during egg hatching induce a stereotypical abdominal pumping response in the female crab. Early research identified that certain amino acids and peptides could trigger this behavior in laboratory settings.

Subsequent structure-function studies revealed that synthetic tripeptides of the general formula Gly-X-Arg, where X is a hydrophobic residue, were particularly potent. Among these, Gly-Phe-Arg demonstrated remarkable activity, eliciting a significant pumping response at sub-attomolar concentrations (as low as 10⁻²¹ M). This level of potency highlighted the exquisite sensitivity of the crab's chemosensory system to this specific tripeptide sequence. At a concentration of 10⁻²⁰ M, Gly-Phe-Arg not only increased the number of crabs exhibiting the pumping behavior but also substantially increased the rate of pumping.

Table 1: Potency of Synthetic Tripeptide Pheromone Mimics

Tripeptide Agonist Concentration Range
Gly-Ile-Arg 10⁻¹⁷ M - 10⁻¹⁶ M
Gly-Nle-Arg 10⁻²⁰ M - 10⁻¹⁹ M
Gly-Met-Arg 10⁻²⁰ M - 10⁻¹⁹ M
Gly-Phe-Arg 10⁻²¹ M - 10⁻¹⁹ M

Significance of Gly-Phe-Arg Sequence in Larger Peptidic Structures

Beyond its role as a standalone pheromone mimic, the Gly-Phe-Arg sequence motif is also found within larger, more complex peptide and protein structures where it can play a significant role in biological activity and recognition.

One notable example is its incorporation into synthetic collagen-mimicking peptides. Collagen, a major structural protein in the extracellular matrix, contains specific sequences that are recognized by cell surface receptors called integrins. The sequence Gly-Phe-Hyp-Gly-Glu-Arg (where Hyp is hydroxyproline) is a known binding site for α2β1 integrin. The core Phe-Hyp-Gly-Glu-Arg portion, which includes a residue analogous to phenylalanine followed by arginine, highlights the importance of this type of sequence in mediating cell adhesion and signaling. The presence of glycine (B1666218) is also crucial for the formation of the characteristic collagen triple helix.

Furthermore, the Gly-Phe-Arg sequence can act as a substrate recognition site for certain enzymes. For instance, some proteases, which are enzymes that break down proteins, recognize and cleave at specific amino acid sequences. The presence of a basic residue like arginine at the C-terminus, preceded by a hydrophobic residue like phenylalanine, can be a key determinant for enzyme-substrate binding and catalysis.

Historical Development in Academic Research

The academic journey of Gly-Phe-Arg dihydrochloride (B599025) can be traced through the broader history of peptide research. The latter half of the 20th century saw a surge in the synthesis and study of small peptides to understand their roles in biological processes.

The initial focus of research involving Gly-Phe-Arg was heavily concentrated on its remarkable activity as a pheromone mimic in the late 1980s and early 1990s. These studies were pivotal in demonstrating that highly specific biological responses could be elicited by very simple synthetic molecules, providing valuable insights into chemoreception and signaling.

Following this initial wave of research, the Gly-Phe-Arg sequence began to appear in studies focused on other areas of biochemistry and medicinal chemistry. Its inclusion in the design of synthetic enzyme substrates and in the development of materials for tissue engineering, such as the aforementioned collagen mimics, reflects a shift in its application from a tool for studying invertebrate behavior to a building block in the creation of novel biomaterials and biochemical probes. The commercial availability of Gly-Phe-Arg dihydrochloride as a research chemical has further facilitated its use in a wide range of academic studies exploring peptide-protein interactions and the development of new bioactive compounds.

Molecular Mechanisms of Action and Biological Functionalities of Gly Phe Arg and Its Containing Sequences

Enzyme Interaction Profiles

The interaction of Gly-Phe-Arg and its related sequences with enzymes is multifaceted, encompassing roles as both a substrate for hydrolysis and as an inhibitor of enzymatic activity.

While information on the direct hydrolysis of the simple tripeptide Gly-Phe-Arg is limited, studies on larger peptides containing related sequences provide insight into enzyme specificity.

Cathepsin D : This aspartyl protease is known to be involved in the degradation of intracellular proteins. Its substrate specificity has been explored using synthetic fluorogenic peptides. Research has utilized substrates such as Ac-Arg-Gly-Phe-Phe-Pro-AFC and Bz-Arg-Gly-Phe-Phe-Pro-4MbNA to characterize Cathepsin D activity. researchgate.netnih.gov In these longer peptides, Cathepsin D specifically hydrolyzes the bond between the two adjacent phenylalanine (Phe-Phe) residues. sigmaaldrich.com This demonstrates that the enzyme can recognize and cleave peptide sequences that include an Arg-Gly-Phe motif, even though the cleavage site is not directly within this specific tripeptide sequence. researchgate.netsigmaaldrich.com The hydrolysis rate of these synthetic substrates can, however, be significantly lower than that of natural protein substrates like hemoglobin. nih.gov

Trypsin : Trypsin is a serine protease with a well-defined substrate specificity, primarily cleaving peptide chains at the carboxyl side of lysine (B10760008) and arginine residues. nih.gov Due to this specific requirement, trypsin would not hydrolyze the peptide bonds within the Gly-Phe-Arg sequence itself (i.e., the Gly-Phe or Phe-Arg bonds). Instead, a protein or larger peptide containing the Gly-Phe-Arg sequence would be cleaved by trypsin immediately following the C-terminal arginine residue.

Sequences containing motifs related to Gly-Phe-Arg have been shown to act as inhibitors of several key enzymes.

Thrombin : Peptides containing the Gly-Phe sequence, notably the bradykinin (B550075) metabolite Arg-Pro-Pro-Gly-Phe (RPPGF), are recognized as selective inhibitors of α-thrombin. doi.orgnih.gov The mechanism of inhibition by RPPGF is bifunctional. Firstly, it acts as a competitive inhibitor by binding to the active site of α-thrombin. scienceopen.com This interaction involves the formation of a parallel β-strand with residues Ser214-Gly216 and interactions with the catalytic triad (B1167595) (His57, Asp189, and Ser195) of the enzyme. scienceopen.com Secondly, RPPGF prevents thrombin from cleaving its cellular receptor, the protease-activated receptor 1 (PAR1). nih.govscienceopen.com It achieves this by binding to the extracellular domain of PAR1, thereby sterically hindering thrombin's access to its cleavage site (Arg41-Ser42) on the receptor. doi.orgscienceopen.com This inhibitory action on receptor cleavage occurs at concentrations lower than those required to block the enzyme's active site directly. scienceopen.com

InhibitorTarget EnzymeInhibition Constant (Ki)Mechanism of Action
Arg-Pro-Pro-Gly-Phe (RPPGF)α-Thrombin1.75 ± 0.03 mMCompetitive inhibition at the active site; Prevents cleavage of PAR1 receptor. scienceopen.com

SARS-CoV-2 3CL Protease : The 3C-like protease (3CLpro) is a cysteine protease essential for the replication of the SARS-CoV-2 virus. scienceopen.com Its substrate specificity is highly selective, preferentially cleaving after a glutamine residue at the P1 position, with the recognized sequence being Leu-Gln↓(Ser, Ala, Gly). nih.gov Based on this distinct substrate preference, there is currently no scientific evidence to suggest that Gly-Phe-Arg or its containing sequences act as inhibitors of SARS-CoV-2 3CLpro.

Angiotensin-Converting Enzyme (ACE) : ACE is a key zinc-dependent metalloproteinase in the renin-angiotensin system that regulates blood pressure by converting angiotensin I to the vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin. frontiersin.orgnih.gov While numerous peptides derived from natural food sources have been identified as ACE inhibitors, there is a lack of specific research findings demonstrating that the Gly-Phe-Arg sequence itself possesses ACE inhibitory activity. frontiersin.orgmdpi.com

Enzymatic Inhibition Mechanisms

Cellular and Biochemical Pathway Interventions

The interaction of a ligand with its receptor typically initiates a cascade of intracellular signaling events, often involving second messengers such as cyclic AMP (cAMP) and calcium ions (Ca2+), which in turn modulate various cellular and biochemical pathways.

Given the lack of confirmed, high-affinity interactions of Gly-Phe-Arg with the receptors detailed in the preceding sections, there is a corresponding absence of studies investigating its specific effects on downstream cellular and biochemical pathways. Functional assays that measure changes in intracellular cAMP levels or calcium mobilization are standard methods to characterize the downstream effects of GPCR activation. nih.govmdpi.comnih.gov However, no such studies have been published for the tripeptide Gly-Phe-Arg.

Regulation of Redox Signaling Pathways (e.g., Nrf2, NF-κB)

Peptide sequences containing the Gly-Phe-Arg motif, particularly within larger peptide structures, have been implicated in the modulation of critical redox signaling pathways, including the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the cellular defense against oxidative stress and the regulation of inflammatory responses.

Research into synthetic analogues of adrenocorticotropic hormone (ACTH) has provided insights into these mechanisms. For instance, the peptide ACTH(6-9)-Pro-Gly-Pro, which incorporates the His-Phe-Arg-Trp sequence, has demonstrated cytoprotective effects. cyberleninka.ru These protective actions are thought to be linked to the modulation of NF-κB activity and the activation of the Nrf2 signaling pathway. cyberleninka.ru This suggests that the core sequence, which is structurally related to the Gly-Phe-Arg motif, plays a role in activating these antioxidant and anti-inflammatory pathways. Under conditions of oxidative stress, such as that induced by hydrogen peroxide, this peptide has shown protective effects on cells. cyberleninka.ru

Furthermore, a pentapeptide analog of α-melanocyte-stimulating hormone (α-MSH), Bz-Gly-His-D-Phe-D-Arg-D-Trp-N(CH2CH2CH3)2, has been shown to enhance the activation of Nrf2 in an ex-vivo human skin tissue culture model following UVA irradiation. nih.gov This finding further supports the role of peptides containing sequences related to Gly-Phe-Arg in upregulating the Nrf2 pathway, a master regulator of antioxidant gene expression, in response to oxidative insults. nih.gov

The following table summarizes the research findings on the regulation of redox signaling pathways by peptides containing sequences related to Gly-Phe-Arg.

Peptide SequenceInvestigated Pathway(s)Observed Effect
ACTH(6-9)-Pro-Gly-Pro (contains His-Phe-Arg-Trp)Nrf2, NF-κBAssociated with activation of Nrf2 and modulation of NF-κB activity, providing cytoprotection. cyberleninka.ru
Bz-Gly-His-D-Phe-D-Arg-D-Trp-N(CH2CH2CH3)2Nrf2Enhanced activation of Nrf2 following UVA-irradiation in a human skin model. nih.gov

Stimulation or Inhibition of Specific Cellular Processes (e.g., Melanin (B1238610) Synthesis)

The tripeptide Gly-Phe-Arg and sequences containing this motif are significantly involved in the regulation of melanin synthesis, a complex process responsible for pigmentation. Their effects can be either stimulatory or inhibitory, depending on the specific peptide structure and context.

The regulation of melanogenesis is often mediated through the melanocortin 1 receptor (MC1R). The tetrapeptide sequence His-Phe-Arg-Trp is a crucial component of α-MSH and is considered essential for its melanotropic (melanin-stimulating) activity. nih.gov The presence of a glycine (B1666218) (Gly) residue following this core sequence is important for potent MC1R agonistic activity. nih.gov

Conversely, peptides containing the Phe-Arg-Trp-Gly sequence can act as MC1R antagonists. For example, the peptide Phe-Arg-Trp-Gly-NH2 has been shown to prevent the melanogenic effects of α-MSH. nih.gov This antagonistic activity is also observed in shorter peptides that retain the C-terminal Gly residue with an amide group. nih.gov However, modifications to this sequence can alter its function. For instance, Ac-Phe-Arg-Trp-Gly-NH2 did not show agonistic or antagonistic activity in murine melanoma cells but instead potentiated the α-MSH-induced increase in tyrosinase activity. nih.gov

Dipeptides have also been studied for their effects on melanin synthesis. Research has shown that glycyl dipeptides, such as Gly-Phe, can inhibit the formation of melanin by directly inhibiting the activity of tyrosinase, the key enzyme in melanogenesis. nih.gov

The table below details the effects of various peptides containing Gly-Phe-Arg related sequences on melanin synthesis.

Peptide/SequenceEffect on Melanin SynthesisMechanism of Action
His-Phe-Arg-Trp-GlyStimulatoryActs as a potent agonist of the MC1R, promoting melanogenesis. nih.gov
Phe-Arg-Trp-Gly-NH2InhibitoryActs as an MC1R antagonist, preventing the effects of α-MSH. nih.gov
Ac-Phe-Arg-Trp-Gly-NH2Potentiates α-MSH-induced activityDoes not act as a direct agonist or antagonist but enhances α-MSH effects. nih.gov
Gly-Phe (a glycyl dipeptide)InhibitoryDirectly inhibits tyrosinase enzyme activity. nih.gov
Bz-Gly-His-D-Phe-D-Arg-D-Trp-N(CH2CH2CH3)2StimulatoryInduced expression of MITF, TYR, and TYRP1 protein. nih.gov

Structure Activity Relationship Sar Studies of Gly Phe Arg Dihydrochloride and Analogues

Elucidation of Key Pharmacophoric Elements within the Gly-Phe-Arg Motif

A pharmacophore is the specific arrangement of molecular features necessary for a molecule to interact with a specific biological target and elicit a response. nih.gov For the Gly-Phe-Arg tripeptide, the key pharmacophoric elements are dictated by the distinct properties of its constituent amino acids.

The arginine residue, with its positively charged guanidinium (B1211019) group, is a crucial element, often involved in electrostatic interactions with negatively charged residues in a target receptor or enzyme. mdpi.com The phenylalanine residue provides a bulky, hydrophobic, and aromatic side chain, which can engage in van der Waals and π-π stacking interactions. rsc.orgnih.gov The glycine (B1666218) residue, being the smallest amino acid, offers conformational flexibility to the peptide backbone, allowing it to adopt a specific three-dimensional shape required for binding. nih.govkhanacademy.org

The spatial arrangement of these three distinct chemical moieties—the cationic group of arginine, the aromatic ring of phenylalanine, and the flexible glycine linker—constitutes the fundamental pharmacophore of Gly-Phe-Arg.

Impact of Amino Acid Substitutions on Biological Activity

Altering the amino acid sequence of a peptide is a common strategy to probe its SAR. frontiersin.orgwikipedia.org Substitutions can reveal the importance of individual residues and their positions for biological activity.

Glycine (Gly): As the simplest amino acid, glycine provides a level of flexibility to the peptide chain that other amino acids cannot. nih.govkhanacademy.org Replacing glycine with a more sterically hindered amino acid, such as alanine (B10760859), can restrict the peptide's conformational freedom, which may either enhance or diminish its activity depending on the optimal binding conformation. Studies on other peptides have shown that substituting alanine with glycine can significantly decrease helicity and, consequently, biological function, particularly when the substitution occurs at an interior position of the peptide. nih.gov

Phenylalanine (Phe): The aromatic side chain of phenylalanine is often critical for binding affinity. A cation-π interaction, where the electron-rich aromatic ring interacts with a positively charged group, is a significant force in molecular recognition. nih.govnih.gov Replacing phenylalanine with other aromatic amino acids like tyrosine or tryptophan can modulate this interaction and provide insights into the electronic requirements of the binding pocket. Substitution with a non-aromatic hydrophobic residue, such as leucine (B10760876) or isoleucine, can help to determine the importance of the aromaticity versus simple hydrophobicity.

Arginine (Arg): The positively charged guanidinium group of arginine is frequently involved in forming salt bridges with acidic residues (aspartic acid or glutamic acid) on the target protein. mdpi.com Replacing arginine with lysine (B10760008), another basic amino acid with a primary amine, can test the specific geometric and hydrogen-bonding requirements of the cationic interaction. Substitution with a neutral amino acid like citrulline, which is structurally similar to arginine but lacks the positive charge, can definitively establish the importance of the cationic nature of this position for biological activity.

The sequence of amino acids in a peptide is as crucial as its composition. rsc.orgnih.gov The biological activity of Gly-Phe-Arg is intrinsically linked to the specific N-to-C terminal arrangement of its residues. Scrambling the sequence to Phe-Gly-Arg or Arg-Phe-Gly, for instance, would drastically alter the spatial orientation of the key pharmacophoric elements and likely lead to a significant loss of activity. Each position within the tripeptide sequence has a distinct role in presenting the side chains in the correct orientation for target binding.

Influence of Stereochemistry and Chiral Modifications (D- vs. L-amino acids)

With the exception of glycine, all amino acids are chiral and naturally occur in the L-configuration. libretexts.orgajinomoto.comncert.nic.in Introducing D-amino acids, the non-natural mirror images, can have profound effects on a peptide's properties.

Table 1: Impact of D-Amino Acid Substitution on Peptide Properties

ModificationPotential Effect on Biological ActivityRationale
Substitution of an L-amino acid with its D-enantiomerIncreased resistance to proteolysisProteolytic enzymes are stereospecific for L-amino acids. biopharmaspec.com
Altered receptor binding affinity and selectivityChanges the three-dimensional conformation of the peptide.
Can induce or stabilize specific secondary structures (e.g., turns)D-amino acids can favor unique backbone torsion angles.

Effects of Terminal Modifications (N-terminal acylation, C-terminal amidation)

Modifying the N- and C-termini of a peptide can significantly impact its biological activity and stability.

N-terminal acylation: Attaching an acyl group, such as an acetyl group, to the N-terminal amine removes the positive charge at physiological pH. lifetein.com This can increase the peptide's hydrophobicity and, in some cases, enhance its ability to cross cell membranes. Acetylation can also protect the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. lifetein.complos.org However, the removal of the positive charge may also negatively impact binding if that charge is important for the interaction with the target.

C-terminal amidation: Replacing the C-terminal carboxyl group with an amide group removes the negative charge and can make the peptide more resistant to carboxypeptidases. frontiersin.orglifetein.comdigitellinc.com This modification is common in naturally occurring peptide hormones and is often found to be crucial for their biological activity. digitellinc.com C-terminal amidation can also influence the peptide's conformation and its ability to form intramolecular hydrogen bonds. researchgate.net

Table 2: Effects of Terminal Modifications on Peptide Characteristics

ModificationEffect on ChargeEffect on StabilityPotential Impact on Activity
N-terminal AcylationRemoves positive chargeIncreases resistance to aminopeptidases lifetein.complos.orgCan increase membrane permeability; may alter receptor binding lifetein.com
C-terminal AmidationRemoves negative chargeIncreases resistance to carboxypeptidases frontiersin.orglifetein.comOften enhances biological activity and receptor binding digitellinc.comresearchgate.net

Conformational Preferences and Their Relation to Biological Activity

The biological activity of a peptide is not solely determined by its sequence but also by the three-dimensional shape, or conformation, it adopts. nih.gov While short, linear peptides like Gly-Phe-Arg are often flexible in solution, they typically adopt a more defined conformation upon binding to their biological target.

Understanding the preferred "bioactive" conformation is key to designing more potent and selective analogues. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling can be used to study the conformational preferences of Gly-Phe-Arg and its analogues. By introducing conformational constraints, such as cyclization or the incorporation of specific amino acids that induce turns, it is possible to lock the peptide into its bioactive shape, which can lead to a significant increase in affinity and activity. The flexibility of glycine, the bulky nature of phenylalanine, and the charged side chain of arginine all contribute to the accessible conformations of the tripeptide. nih.gov

Spectroscopic Analysis of Conformation (e.g., CD, NMR)

Spectroscopic methods are fundamental in determining the secondary and tertiary structures of peptides in solution. nih.govspringernature.com Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for elucidating the conformational properties of peptides like Gly-Phe-Arg and its analogues. nih.govspringernature.com

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone amides. nih.gov The resulting spectrum in the far-UV region (typically 190-250 nm) can reveal the presence of ordered secondary structures such as α-helices, β-sheets, or turns, as well as disordered or random coil conformations. nih.govnih.gov

While specific CD studies on Gly-Phe-Arg dihydrochloride (B599025) are not extensively detailed in the literature, analysis of larger, related peptides provides insight. For instance, studies on bradykinin (B550075) (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), which contains both Gly-Phe and Phe-Arg linkages, indicated that the peptide exists predominantly as a disordered chain or random coil in solution. scispace.com Its CD spectrum showed maxima around 220 nm and minima near 235 nm, features that are inconsistent with highly ordered structures and were independent of solvent and temperature. scispace.com This suggests that short, linear peptides containing these residues may not adopt a stable, folded conformation in isolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution at atomic resolution. springernature.com A series of one- and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to achieve this. nih.gov

Resonance Assignment : The first step involves assigning every proton signal in the spectrum to a specific amino acid in the peptide sequence. uzh.ch TOCSY spectra are used to identify the spin systems of individual amino acid residues (e.g., Gly, Phe, Arg), and NOESY spectra are used to link adjacent residues through space, confirming the sequence. nih.govnmims.edu

Structural Restraints : The key information for structure calculation comes from NOESY experiments, which detect protons that are close in space (typically < 5 Å), regardless of whether they are close in the sequence. uzh.ch The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the two protons, providing crucial distance constraints. Additional constraints can be derived from J-coupling constants, which provide information about dihedral angles (e.g., the φ angle). nmims.edu

Structure Calculation : The collected distance and dihedral angle restraints are used as input for molecular modeling programs to calculate a family of structures that are consistent with the experimental NMR data. uzh.ch

In a conformational study of a cyclic peptide antagonist, cyclo[Gln-Trp-Phe-Gly-Leu-Met], 2D-HOHAHA (Homonuclear Hartmann-Hahn) and 2D-ROESY (Rotating frame Overhauser Enhancement Spectroscopy) were utilized to assign all protons and obtain through-space interactions. nih.gov These data revealed the presence of two β-turns in the peptide's structure. nih.gov While the specific conformation of linear Gly-Phe-Arg will differ, the methodology demonstrates how NMR data is translated into detailed structural models.

The following table summarizes typical ¹H NMR chemical shift ranges for the amino acid residues found in the target compound when part of a peptide chain. These values are essential for the initial assignment of the NMR spectrum.

Amino AcidProtonTypical Chemical Shift Range (ppm)
Glycine (Gly)HN8.1 - 8.6
3.8 - 4.1
Phenylalanine (Phe)HN7.8 - 8.4
4.3 - 4.8
2.9 - 3.3
Aromatic (Hδ/ε)7.1 - 7.4
Arginine (Arg)HN8.0 - 8.5
4.1 - 4.5
1.7 - 2.0
1.5 - 1.8
3.1 - 3.4

Table 1: Representative ¹H NMR chemical shift ranges for protons in Glycine, Phenylalanine, and Arginine residues within a peptide. Data compiled from general peptide NMR resources. nmims.edu

Theoretical and Computational Conformational Studies

Computational chemistry offers powerful tools to complement experimental data by exploring the potential energy surface of a peptide, identifying low-energy conformations, and simulating its dynamic behavior in various environments. uni-bonn.de

Conformational Energy Analysis

This approach involves systematically altering the rotatable bonds (dihedral angles) of the peptide to generate a wide range of possible conformations. The potential energy of each conformation is then calculated using molecular mechanics force fields. This method can identify stable, low-energy structures. For example, conformational energy analyses performed on the chemotactic tripeptide f-Met-Leu-Phe and its analogues revealed a predominance of a near-folded or "puckered" conformation, which was similar to the structure observed experimentally when bound to its receptor. nih.gov Such studies suggest that specific backbone conformations can be crucial for biological activity. nih.gov

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of peptide behavior by solving Newton's equations of motion for the atoms in the system, which includes the peptide and its surrounding solvent (e.g., water). longdom.org These simulations can reveal how the peptide folds, its conformational flexibility, and its interactions with the solvent over time.

A theoretical study using MD simulations on related tripeptides, L,L-Gly-Phe-Phe and L,L-Phe-Gly-Phe, in explicit water was conducted to find their most energetically favorable structures. longdom.org The stability of the peptides was assessed by calculating the root-mean-square deviation (RMSD) relative to the lowest-energy conformation found during the simulation. longdom.org The results indicated that these tripeptides are quite stable, with the most favorable conformations being identified after several nanoseconds of simulation time. longdom.org This type of computational analysis helps in understanding the inherent conformational preferences dictated by the amino acid sequence. longdom.orgresearchgate.net

Tripeptide AnalogueTime to Reach Lowest-Energy Conformer (ps)RMSD from Starting Structure (Å)
L,L-Gly-Phe-Phe3696.20.19
L,L-Phe-Gly-Phe3855.60.41
L,L-Phe-Phe-Gly5634.80.10

Furthermore, molecular modeling of Phe-Arg mimetic inhibitors has highlighted the importance of specific intermolecular interactions, such as salt bridges and hydrogen bonds within the active site, for achieving high potency. nih.gov These computational docking and simulation studies are crucial for rational drug design, allowing researchers to predict how modifications to the peptide structure might enhance binding affinity and, consequently, biological activity.

Design and Development of Gly Phe Arg Based Peptidomimetics and Analogs

Rational Design Principles for Peptide Mimicry

The rational design of peptide mimics involves creating molecules that replicate the essential interactions of the parent peptide with its target receptor. nih.gov This process is guided by a deep understanding of the three-dimensional structure of the peptide-receptor complex. nih.gov Key principles include:

Conformational Constraint: Peptides are often flexible molecules that can adopt multiple conformations. By contrast, constraining the peptide into its bioactive conformation can enhance binding affinity and selectivity.

Pharmacophore Identification: The essential functional groups of the peptide that interact with the receptor, known as the pharmacophore, are identified. The mimic is then designed to present these groups in the correct spatial orientation.

Scaffold Hopping: This involves replacing the peptide backbone with a different chemical scaffold while retaining the key pharmacophoric elements. This can lead to the discovery of novel chemical entities with improved drug-like properties.

A successful example of rational design is the development of antagonists for the platelet-derived growth factor receptor (PDGFR). By mimicking the cationic and hydrophobic residues of the platelet-derived growth factor (PDGF) binding region, a calix mdpi.comarene-based peptidomimetic was designed. This molecule, featuring a Gly-Asp-Gly-Tyr loop, demonstrated potent antagonism of PDGFR. royalsocietypublishing.org

Strategies for Enhancing Peptide Stability and Biorecognition

Peptides are susceptible to degradation by proteases, which limits their therapeutic potential. alliedacademies.orgalliedacademies.org Several strategies have been developed to enhance their stability and biorecognition. alliedacademies.orgalliedacademies.orgnih.gov

Cyclization is a widely used strategy to improve the stability and binding affinity of peptides. alliedacademies.orgnih.gov By linking the N- and C-termini or side chains, the conformational flexibility of the peptide is reduced, making it less susceptible to enzymatic degradation. researchgate.net This conformational constraint can also pre-organize the peptide into its bioactive conformation, leading to enhanced receptor binding. nih.gov Various cyclization chemistries have been employed, including the formation of lactam bridges, disulfide bonds, and thioether linkages. nih.govrsc.org

The incorporation of non-natural amino acids is a powerful tool for modifying the properties of peptides. researchgate.netucsf.edu These amino acids can introduce novel functionalities, such as fluorescent probes or cross-linking agents, and can also enhance stability by introducing steric hindrance or by being resistant to proteolysis. acs.orgresearchgate.net For example, replacing L-amino acids with their D-enantiomers can significantly increase a peptide's half-life in vivo. nih.gov

Replacing the amide bonds in a peptide with isosteres that mimic their geometry but are resistant to cleavage by proteases is another effective strategy for enhancing stability. ekb.egnih.gov Examples of peptide bond isosteres include thioamides, esters, and alkenes. nih.govbroadinstitute.org These modifications can alter the electronic and conformational properties of the peptide backbone, which can in turn influence its biological activity. nih.govrsc.org

Case Studies of Gly-Phe-Arg Analog Development

The principles and strategies outlined above have been successfully applied to the development of analogs of peptides containing the Gly-Phe-Arg motif or related sequences.

D-Phe-Pro-D-Arg Thrombin Inhibitors:

The tripeptide D-Phe-Pro-Arg is a potent inhibitor of the enzyme thrombin, which plays a key role in blood coagulation. mdpi.com To improve its therapeutic potential, researchers have developed a series of analogs with enhanced stability and activity. nih.govresearchgate.net In one study, the P1 arginine was replaced with its D-isomer to increase resistance to proteolytic degradation. nih.gov Further modifications at the P1' position with various natural and unnatural amino acids led to the identification of potent and selective thrombin inhibitors. researchgate.netnih.gov X-ray crystallography studies revealed that these inhibitors bind to the active site of thrombin in a substrate-like manner. nih.govresearchgate.netnih.gov

CompoundSequenceTargetKey Findings
fPrID-Phe-Pro-D-Arg-Ile-CONH₂ThrombinBinds to the active site in a substrate-like orientation. researchgate.netnih.gov
fPrCD-Phe-Pro-D-Arg-Cys-CONH₂ThrombinDisrupts the active site His57-Ser195 hydrogen bond. nih.govresearchgate.netnih.gov
fPrtD-Phe-Pro-D-Arg-D-Thr-CONH₂ThrombinCompetitively inhibits α-thrombin with a Ki of 0.92 µM. nih.gov

α-MSH Analogs:

Alpha-melanocyte-stimulating hormone (α-MSH) is a peptide hormone involved in pigmentation and other physiological processes. genscript.com Its core pharmacophore sequence is His-Phe-Arg-Trp. nih.gov Analogs of α-MSH have been developed to improve its selectivity for the human melanocortin 1 receptor (hMC1R), a target for melanoma prevention. nih.gov Modifications to the core tetrapeptide sequence, including the replacement of arginine with norleucine (Nle) and the use of modified D-phenylalanine residues, have resulted in potent and selective hMC1R agonists with skin pigmentation capabilities. nih.gov

AnalogSequenceTargetKey Findings
NDP-α-MSHAc-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂Melanocortin ReceptorsNon-selective agonist for all hMCR subtypes. nih.gov
[Nle⁴, D-Phe⁷]-α-MSHAc-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂Melanocortin ReceptorsA well-known potent α-MSH analog.
Ac-His-D-Phe-Arg-Trp-NH₂Ac-His-D-Phe-Arg-Trp-NH₂Melanocortin ReceptorsShortest melanotropin peptide required for receptor binding and activation, but with poor potency and selectivity. nih.gov

Multi-Armed Peptide Ligands

Following an extensive search of scientific literature, no specific research articles detailing the design, synthesis, or biological evaluation of multi-armed peptide ligands based exclusively on the Gly-Phe-Arg (GFR) sequence were identified. The concept of multi-armed peptides, often referred to as Multiple Antigenic Peptides (MAPs) or peptide dendrimers, is a well-established strategy in medicinal chemistry and immunology to enhance biological activity through multivalency. However, published research has focused on other peptide sequences, and specific data for Gly-Phe-Arg in such constructs is not available in the reviewed literature.

The general principle behind multi-armed peptide ligands involves attaching multiple copies of a single peptide sequence to a central core or scaffold. lifetein.com This approach creates a dendritic structure where the peptide arms can interact simultaneously with multiple binding sites on a biological target, a phenomenon known as the avidity effect. This increased binding strength can lead to enhanced potency, improved receptor activation or inhibition, and stronger immune responses compared to the monomeric peptide. lifetein.comupf.edu

Typically, the central scaffold for these constructs is a branched amino acid like L-lysine. lifetein.com The lysine (B10760008) molecule possesses two amino groups (α-amino and ε-amino) that can serve as attachment points, allowing for the stepwise synthesis of a branching core. By adding successive generations of lysine, scaffolds with four, eight, or more branches can be created, onto which the desired peptide sequence is then synthesized. lifetein.comupf.edu

While detailed research findings and data tables for multi-armed Gly-Phe-Arg ligands are not available, the established methodologies for creating MAPs would theoretically be applicable. Synthesis could be approached in two primary ways:

Direct Synthesis: A branched lysine core is first assembled on a solid-phase resin, followed by the simultaneous, stepwise synthesis of the Gly-Phe-Arg sequence onto each of the amino termini of the lysine branches. upf.edu

Convergent Synthesis: The Gly-Phe-Arg peptide is synthesized separately and then chemically ligated to a pre-formed multivalent core in a solution-phase reaction. upf.edu

Although no specific examples exist for Gly-Phe-Arg, research on other peptide sequences, such as RGD (Arg-Gly-Asp), demonstrates the utility of this multi-armed approach. Studies on multimeric RGD peptides have shown significantly improved binding affinity to integrin receptors and enhanced tumor cell uptake compared to their monomeric counterparts. researchgate.netnih.gov This underscores the potential of multivalency as a strategy, even though its specific application to the Gly-Phe-Arg sequence has not been documented in the available scientific literature.

Without specific experimental data on multi-armed Gly-Phe-Arg ligands, no data tables can be generated.

Advanced Methodologies in the Academic Study of Gly Phe Arg Dihydrochloride

Chemical Synthesis Techniques for Gly-Phe-Arg Peptides and Analogs

The synthesis of peptides such as Gly-Phe-Arg can be accomplished through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each approach offers distinct advantages and is chosen based on the desired scale, purity, and complexity of the target peptide.

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for producing peptides in a laboratory setting. nih.govoup.com Developed by R. Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. jpt.combachem.com This anchoring to a solid support simplifies the entire process, as it allows for the easy removal of excess reagents and byproducts by simple filtration and washing after each reaction step, thus avoiding complex purification of intermediate products. formulationbio.compeptide.com

The SPPS process follows a cyclical procedure:

Anchoring : The C-terminal amino acid of the target sequence (in this case, Arginine) is attached to the solid resin support. peptide.com

Deprotection : The temporary protecting group on the α-amino group of the resin-bound amino acid is removed. The most common strategies are the Fmoc/tBu and Boc/Bzl approaches. du.ac.in

Coupling : The next N-α-protected amino acid in the sequence (Phenylalanine, then Glycine) is activated and coupled to the deprotected amino group of the growing peptide chain. rsc.org The use of a large excess of the soluble reactant helps drive the reaction to completion. formulationbio.com

Washing : Excess reagents are washed away from the resin. bachem.com

This cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence is fully assembled. formulationbio.com In the final step, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. du.ac.in SPPS is highly amenable to automation, which facilitates the rapid and efficient synthesis of numerous peptides for research applications. bachem.com While SPPS is the method of choice for synthesizing peptides ranging from 5 to 150 amino acids in length, specific challenges like aspartimide formation or racemization can occur, particularly when using microwave-assisted techniques. formulationbio.comrsc.org

Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS)
StepDescriptionPurpose
Resin LoadingThe first C-terminal amino acid (e.g., Arg) is covalently attached to an insoluble resin.To provide a solid anchor for the peptide chain, simplifying purification. formulationbio.com
DeprotectionRemoval of the temporary N-α-protecting group (e.g., Fmoc) from the attached amino acid.To expose the amino group for the next coupling reaction. bachem.com
CouplingThe subsequent protected amino acid (e.g., Phe) is activated and reacts with the exposed amino group.To form a peptide bond and elongate the peptide chain. rsc.org
WashingThe resin is thoroughly washed with solvents to remove excess reagents and byproducts.To purify the resin-bound peptide before the next cycle. bachem.com
CleavageThe completed peptide is detached from the resin, and side-chain protecting groups are removed.To release the final, unprotected peptide into solution for purification. du.ac.in

Solution-phase peptide synthesis (LPPS), also known as liquid-phase or classical synthesis, predates SPPS. nih.gov In this method, the peptide chain is assembled while it remains dissolved in an organic solvent. neulandlabs.com The process involves the stepwise coupling of protected amino acids or peptide fragments in solution. nih.gov

Unlike SPPS, LPPS requires the purification of the intermediate peptide product after each coupling step, typically through extraction or crystallization, which can be labor-intensive. neulandlabs.com However, this method is advantageous for the large-scale production of shorter peptides and allows for the purification of intermediates at every stage, which can help prevent the accumulation of error sequences. neulandlabs.comrsc.org For certain complex peptides, such as those with unusual structures that are incompatible with solid-phase techniques, solution-phase synthesis remains the preferred or only viable method. nih.gov Recent advancements, such as the Group-Assisted Purification (GAP) chemistry, aim to simplify LPPS by avoiding traditional purification methods like chromatography, making the process more efficient and environmentally friendly. nih.govrsc.org

Table 2: Comparison of SPPS and Solution-Phase Synthesis
FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Peptide StateCovalently attached to an insoluble resin. jpt.comDissolved in a liquid solvent. neulandlabs.com
PurificationSimple filtration and washing of the resin after each step. formulationbio.comRequires purification (e.g., extraction, crystallization) of the product after each step. neulandlabs.com
AutomationEasily automated for high-throughput synthesis. bachem.comMore difficult to automate; often performed manually. neulandlabs.com
Reagent UseUses a large excess of reagents to drive reactions to completion. formulationbio.comUses fewer excess reagents, which can be more cost-effective on a large scale. bachem.com
Typical ScaleIdeal for research-scale (small to medium) quantities. rsc.orgWell-suited for large-scale industrial production of short peptides. bachem.com
Key AdvantageSpeed, efficiency, and ease of automation. jpt.comScalability and precise control over intermediate purity. bachem.com

Biochemical and Cell-Based Assay Systems

To understand the biological function of Gly-Phe-Arg dihydrochloride (B599025), researchers employ a variety of biochemical and cell-based assays. These systems are designed to measure the peptide's interaction with specific enzymes and cellular receptors, and to quantify the downstream physiological responses.

The Gly-Phe-Arg sequence is a recognition motif for several serine proteases, which are enzymes that cleave peptide bonds. nih.gov Enzyme kinetic assays use synthetic substrates containing this sequence to measure the activity of these proteases. The peptide is chemically linked to a reporter molecule—either a chromophore or a fluorophore. When the enzyme cleaves the peptide bond after the Arginine residue, the reporter molecule is released, generating a measurable signal.

Chromogenic Assays : In these assays, the peptide is attached to a chromophore such as p-nitroaniline (pNA). The cleavage of the substrate releases pNA, which is yellow and can be quantified by measuring its absorbance, typically at 405 nm. haemochrom.de These substrates are used to determine the activity of enzymes like thrombin and Factor Xa. nih.gov For example, a substrate with the sequence H-D-Phe-Pip-Arg-pNA is a well-known chromogenic substrate for thrombin. cryopep.com

Fluorogenic Assays : These assays offer higher sensitivity than chromogenic assays. google.com The peptide sequence is linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC). The intact substrate is non-fluorescent, but upon enzymatic cleavage, the released fluorophore emits a strong fluorescent signal that can be detected. google.com Fluorogenic substrate libraries, which contain a wide variety of peptide sequences, are powerful tools for profiling the substrate specificity of different proteases, including thrombin, plasmin, and factor Xa. nih.govsinica.edu.tw

Table 3: Examples of Protease Substrates for Kinetic Assays
EnzymeSubstrate TypePeptide Sequence ExampleReporter Group
ThrombinChromogenicH-D-Phe-Pip-Arg-pNA cryopep.comp-nitroaniline (pNA)
ThrombinFluorogenicPeptidyl-AMC nih.govAminomethylcoumarin (AMC)
Factor XaChromogenicZ-D-Arg-Gly-Arg-pNA enzymeresearch.co.ukp-nitroaniline (pNA)
PlasminChromogenicH-D-Val-Leu-Lys-pNA enzymeresearch.co.ukp-nitroaniline (pNA)
Various Serine ProteasesFluorogenic LibraryAc-Ala-X-X-(Arg/Lys)-coumarin sinica.edu.twCoumarin

Receptor binding assays are fundamental for studying the interaction between a ligand, such as a peptide, and its receptor. revvity.com These assays provide quantitative data on receptor expression (Bmax) and the affinity (Kd for radioligands, Ki for non-radioactive ligands) of ligands for a receptor. nih.gov

Radioligand Binding Assays : This highly sensitive technique uses a radioactive version of a ligand (a radioligand) to label receptors. nih.gov The amount of radioligand bound to the receptors is measured, allowing for the determination of receptor density and ligand affinity. nih.gov To study a peptide like Gly-Phe-Arg, it would first need to be radiolabeled (e.g., with tritium ³H or iodine ¹²⁵I).

Competitive Displacement Assays : This is a common variation used to determine the binding affinity of a non-radioactive compound (the competitor), such as Gly-Phe-Arg dihydrochloride. nih.gov The assay measures the ability of the competitor to displace a known radioligand from the receptor. A series of concentrations of the competitor are added to a mixture of the receptor and a fixed concentration of the radioligand. The concentration of the competitor that displaces 50% of the bound radioligand is known as the IC₅₀, from which the inhibition constant (Ki) can be calculated. nih.gov These assays are crucial for structure-activity relationship studies in drug discovery. nih.gov Peptides mimicking the tethered ligands of Protease-Activated Receptors (PARs) are often studied using these methods. frontiersin.orgresearchgate.net

Cell-based functional assays measure the physiological response of a cell following receptor activation by a ligand. They provide crucial information on whether a ligand is an agonist (activator) or an antagonist (inhibitor).

Intracellular Calcium ([Ca²⁺]i) Mobilization Assays : Many G protein-coupled receptors (GPCRs), including PARs, signal through the Gαq pathway upon activation. frontiersin.orgmdpi.com This leads to the activation of phospholipase C, which generates inositol triphosphate (IP₃). creative-bioarray.com IP₃ then binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. creative-bioarray.comnih.gov This transient increase in intracellular calcium concentration ([Ca²⁺]i) is a robust indicator of receptor activation. The change in [Ca²⁺]i is measured using calcium-sensitive fluorescent dyes like Fura-2, Fluo-3, or Fluo-4, which increase their fluorescence intensity upon binding to Ca²⁺. creative-bioarray.comnih.gov Automated fluorescence plate readers enable high-throughput screening of compounds for their ability to induce or block calcium mobilization. creative-bioarray.com

Reporter Gene Assays : These assays link receptor activation to the expression of an easily measurable reporter gene, such as luciferase or β-galactosidase. A DNA construct is introduced into cells, placing the reporter gene under the control of a promoter that is responsive to a specific signaling pathway. For example, a promoter with a serum response element (SRE) is activated by the MAPK/ERK pathway, which is downstream of many GPCRs. When a ligand like Gly-Phe-Arg or an analog activates its receptor, the resulting signaling cascade leads to the transcription of the reporter gene. The amount of reporter protein produced, measured by its enzymatic activity (e.g., light production for luciferase), is proportional to the level of receptor activation.

Cell Adhesion Assays : While specific research linking Gly-Phe-Arg to cell adhesion is limited, peptides are known to play a crucial role in this process. Cell adhesion is often mediated by integrin receptors recognizing specific peptide motifs in extracellular matrix proteins, most notably the Arg-Gly-Asp (RGD) sequence. Assays to study these interactions often involve coating a surface with the peptide or matrix protein and measuring the number of cells that adhere to it after a specific incubation period. While the GRGDSG peptide is a known sequence for these studies, similar assays could theoretically be used to investigate novel adhesive properties of other peptides. science.gov

Table 4: Overview of Cell-Based Functional Assays
Assay TypePrincipleTypical ReadoutPrimary Application
[Ca²⁺]i MobilizationGPCR (Gq-coupled) activation leads to Ca²⁺ release from intracellular stores. creative-bioarray.comChange in fluorescence of a Ca²⁺-sensitive dye. nih.govScreening for agonists and antagonists of GPCRs in real-time.
Reporter GeneReceptor activation drives the expression of a reporter protein (e.g., luciferase).Enzymatic activity of the reporter protein (e.g., luminescence).Quantifying receptor activation and studying specific signaling pathways.
Cell AdhesionCells bind to surfaces coated with specific peptide sequences (e.g., RGD). science.govQuantification of adherent cells (e.g., by microscopy or staining).Investigating peptide-mediated cell-matrix interactions.

In Vitro Cellular Antioxidant Activity Assays

While chemical assays like DPPH or β-carotene-linoleic acid assays provide initial screening of antioxidant capacity, cell-based assays offer more biologically relevant data by accounting for factors like cell uptake, metabolism, and interaction with intracellular antioxidant systems. nih.gov These assays are crucial for evaluating the potential of peptides like Gly-Phe-Arg to mitigate oxidative stress within a living system.

Commonly employed methods involve exposing cultured cells to an oxidizing agent to induce oxidative stress and then treating them with the compound of interest. The ability of the compound to counteract the induced oxidative stress is then quantified.

Key Cellular Antioxidant Assays:

Glutathione (GSH) Assay: This assay measures the levels of intracellular glutathione, a critical tripeptide antioxidant. nih.gov The ratio of its reduced form (GSH) to its oxidized form (GSSG) is a key indicator of cellular oxidative stress. An effective antioxidant like Gly-Phe-Arg would be expected to help maintain a higher GSH/GSSG ratio under oxidative conditions. nih.gov

Reactive Oxygen Species (ROS) Scavenging Assays: These assays use fluorescent or luminescent probes that react with intracellular ROS. A decrease in signal in the presence of the test compound indicates its ability to scavenge ROS directly or to upregulate endogenous antioxidant defenses.

Lipid Peroxidation Assays: The inhibition of lipid peroxidation in cellular membranes is a key antioxidant function. nih.gov Assays measuring byproducts of lipid peroxidation, such as malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), can quantify the protective effects of the peptide.

Table 1: Comparison of In Vitro Cellular Antioxidant Assays

Assay TypePrincipleEndpoint MeasuredRelevance
GSH/GSSG Ratio Assay Measures the ratio of reduced to oxidized glutathione, a key cellular antioxidant buffer. nih.govSpectrophotometric or fluorometric detection of GSH and GSSG levels.Indicates the compound's ability to preserve the endogenous antioxidant defense system.
Cellular ROS Assay Utilizes probes (e.g., DCFH-DA) that become fluorescent upon oxidation by ROS.Fluorescence intensity, which is inversely proportional to antioxidant activity.Directly measures the capacity to neutralize reactive oxygen species within the cell.
Lipid Peroxidation Assay Quantifies the byproducts of oxidative damage to cellular membrane lipids. nih.govColorimetric or fluorometric measurement of markers like MDA.Assesses the ability to protect cell membranes from oxidative damage.

Biophysical and Structural Biology Techniques

To understand the mechanism of action of Gly-Phe-Arg, it is essential to characterize its physical properties and three-dimensional structure, both alone and in complex with its biological targets.

X-ray crystallography is a premier technique for determining the high-resolution, three-dimensional structure of molecules, including protein-ligand complexes. youtube.comnih.govresearchgate.net This method provides unparalleled atomic-level detail of the binding mode of a ligand like Gly-Phe-Arg within the active site of its target protein. youtube.com

The process involves crystallizing the target protein in the presence of the Gly-Phe-Arg peptide, a technique known as co-crystallization. youtube.comnih.gov This co-crystal is then exposed to a beam of X-rays. The crystal diffracts the X-rays into a specific pattern, which is recorded by a detector. youtube.com By analyzing this diffraction pattern, researchers can calculate an electron density map and build a detailed atomic model of the protein-peptide complex. nih.gov This structural information is invaluable for understanding the specific molecular interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that govern binding affinity and specificity. youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of peptides like Gly-Phe-Arg in solution, which closely mimics the physiological environment. mdpi.comnih.gov Unlike crystallography, NMR does not require crystallization and can provide information on the conformational flexibility of the peptide. mdpi.comresearchgate.net

Conformational studies of peptides by NMR involve the analysis of several parameters:

Chemical Shifts: The precise resonance frequency of each nucleus is sensitive to its local electronic environment, providing initial clues about the secondary structure. mdpi.com

Nuclear Overhauser Effect (NOE): The NOE is a phenomenon that occurs between protons that are close in space (typically <5 Å), regardless of whether they are close in the primary sequence. nih.gov Measuring NOEs allows for the determination of inter-proton distances, which are used as constraints to calculate the three-dimensional structure of the peptide. nih.govmdpi.com

Scalar (J) Couplings: The coupling constants between nuclei, particularly the 3J(HN-Hα) coupling, provide information about the dihedral angles of the peptide backbone, which are crucial for defining its conformation. mdpi.com

By integrating these data, a family of structures representing the conformational ensemble of Gly-Phe-Arg in solution can be generated. mdpi.com

Table 2: Key NMR Parameters for Peptide Conformational Analysis

NMR ParameterInformation DerivedApplication to Gly-Phe-Arg
Chemical Shift Index (CSI) Provides a qualitative assessment of secondary structure based on Hα chemical shifts. mdpi.comIdentifies tendencies for extended or turn-like conformations.
Nuclear Overhauser Effects (NOEs) Provides inter-proton distance constraints (<5 Å). nih.govDefines the global fold and side-chain orientations of the peptide.
3J Coupling Constants Relates to backbone dihedral angles (φ) via the Karplus equation. mdpi.comConstrains the rotational freedom of the peptide backbone.
Temperature Coefficients Indicates the involvement of amide protons in hydrogen bonds.Identifies intramolecular hydrogen bonds that stabilize the structure.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to analyze the secondary structure of proteins and peptides. nih.govsandiego.edu The method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. sandiego.edu Different types of secondary structures (α-helix, β-sheet, turns, and random coil) have distinct CD spectra in the far-UV region (typically 190-250 nm).

For a short peptide like Gly-Phe-Arg, which is unlikely to form extensive stable secondary structures on its own, CD spectroscopy can reveal its conformational tendencies in different solvent environments or upon binding to a target molecule. The resulting spectrum can be analyzed using deconvolution algorithms, which compare the experimental data to a reference database of spectra from proteins with known structures to estimate the percentage of each secondary structure type. nih.govresearchgate.netnih.gov

Mass spectrometry is an essential analytical tool for the characterization of peptides. High-resolution MS can accurately determine the molecular weight of this compound, confirming its identity and purity. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting it and analyzing the resulting masses, which verifies the Gly-Phe-Arg amino acid sequence.

Beyond basic characterization, MS techniques can be applied to study non-covalent interactions. For instance, in native mass spectrometry, the peptide and its target protein are electrosprayed under gentle conditions that preserve their non-covalent complex. The mass of the resulting complex can be measured, confirming the binding stoichiometry. Affinity mass spectrometry can also be used to screen for binding partners or to quantify binding affinity by measuring the relative abundance of bound versus unbound species.

Fluorescence spectroscopy is a highly sensitive method for studying binding interactions and conformational changes. nih.gov The intrinsic fluorescence of the phenylalanine residue in Gly-Phe-Arg can be utilized, although its signal may be weak. A more common approach is to use extrinsic fluorescence, either by chemically attaching a fluorescent label (a fluorophore) to the peptide or by monitoring changes in the intrinsic fluorescence of a target protein (e.g., from tryptophan residues) upon peptide binding.

When Gly-Phe-Arg binds to its target, changes in the local environment of the fluorophore can lead to shifts in emission wavelength, changes in fluorescence intensity (quenching or enhancement), or changes in fluorescence polarization/anisotropy. nih.gov These changes can be monitored to determine binding kinetics and calculate the dissociation constant (Kd), a measure of binding affinity. nih.gov

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling serve as powerful tools in the academic study of this compound, providing insights into its molecular behavior, potential biological activities, and electronic properties. These in silico methods allow researchers to predict interactions and understand structure-activity relationships before undertaking more resource-intensive experimental work.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Gly-Phe-Arg and related peptides, docking simulations are employed to investigate how the peptide might interact with the active site of a target protein, such as an enzyme. For instance, peptides containing the Gly-Phe-Arg sequence have been studied as potential inhibitors of enzymes like SARS-CoV Mpro and prolyl oligopeptidase. nih.gov The simulation places the peptide into the binding pocket of the protein and calculates a "docking score," which estimates the binding affinity. These simulations can reveal key interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the peptide-protein complex. researchgate.netresearchgate.net

Following docking, molecular dynamics (MD) simulations can be used to analyze the stability and dynamic behavior of the peptide-protein complex over time. researchgate.netnih.gov MD simulations model the movement of every atom in the system, providing a view of the conformational changes and flexibility of both the peptide and its target. This helps to validate the interactions predicted by docking and provides a more realistic understanding of the binding event under simulated physiological conditions. nih.gov

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Occur between all atoms of the peptide and the protein that are in close proximity. | Collectively contribute to the stability of the docked complex. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For peptides like Gly-Phe-Arg, QSAR models can be developed to predict activities such as antioxidant potential based on their structural properties. researchgate.net

The process involves calculating a set of molecular descriptors for a series of related peptides. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic properties (e.g., charge distribution), steric properties (e.g., molecular size and shape), and hydrophobicity. A mathematical model is then constructed to correlate these descriptors with experimentally measured biological activity. Such models have been used to analyze the structure-activity relationships of antioxidant dipeptides and tripeptides, revealing that the presence of specific amino acids and their spatial characteristics are crucial for their function. researchgate.net While specific QSAR models focused solely on Gly-Phe-Arg are not extensively documented, the methodology is widely applied to peptides to guide the design of new analogs with enhanced activity. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules with a high degree of accuracy. Methods like Density Functional Theory (DFT) can be applied to Gly-Phe-Arg to understand aspects of its reactivity and molecular properties that are difficult to probe experimentally. nih.gov

These calculations can determine the distribution of electric charge within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. nih.gov The HOMO-LUMO gap is particularly relevant for predicting a molecule's antioxidant activity, as a smaller gap can indicate a greater readiness to donate electrons to scavenge free radicals. nih.gov Furthermore, quantum calculations can model the effects of chemical modifications, such as methylation on the arginine residue, providing precise data on how such changes alter the partial charges and hydrogen bonding potential of the guanidinium (B1211019) group.

Table 2: Properties of Gly-Phe-Arg Investigated by Quantum Chemical Calculations

Calculated Property Description Relevance to Biological Activity
Natural Charge Distribution The partial electric charge on each atom in the molecule. Helps understand electrostatic interaction potential with biological targets and solvent molecules. mdpi.com
HOMO/LUMO Energies The energy levels of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. nih.gov The energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical reactivity and antioxidant potential.
Molecular Geometry Optimization Calculation of the most stable three-dimensional arrangement of atoms. Provides the foundational structure for more advanced simulations like molecular docking.

| Hydrogen Bonding Potential | Estimation of the strength and geometry of potential hydrogen bonds. | Crucial for predicting how the peptide will interact with protein binding sites. |

In Vivo Experimental Models for Biological Activity Research (Non-Human)

In vivo experimental models are indispensable for evaluating the biological effects of compounds like this compound in a complex, living system. Non-human models allow for the investigation of physiological and behavioral responses that cannot be fully replicated in vitro or in silico.

Animal Models for Pheromone Mimicry (e.g., Mud Crab)

In crustaceans, chemical signaling plays a vital role in mediating social behaviors such as mating and aggregation. Research has shown that certain small peptides can act as pheromone mimics, eliciting behavioral or physiological responses. Structure-function studies have established that short tripeptides composed of neutral amino acids followed by a basic amino acid (such as Arginine or Lysine) at the carboxyl terminus are effective mimics of these natural signaling molecules. mdpi.comnih.gov

The tripeptide Gly-Phe-Arg fits this specific structural motif (neutral-neutral-basic). While direct studies documenting the use of Gly-Phe-Arg as a pheromone mimic specifically in the mud crab (Scylla paramamosain) are not prominent in the literature, this organism is a common model for crustacean biology and immunology. nih.gov The established principle suggests that Gly-Phe-Arg would be a candidate for testing in such models. An experimental setup would typically involve introducing the synthetic peptide into the crab's environment and observing for specific behavioral changes, such as increased searching behavior or courtship displays, compared to a control substance.

Animal Models for Metabolic/Physiological Responses (e.g., Reduced Food Intake, Weight Gain Inhibition in Mice)

Mouse models are frequently used to study the effects of novel compounds on metabolism, including energy intake and body weight regulation. To investigate potential effects of Gly-Phe-Arg on these parameters, researchers typically employ established experimental designs. While specific studies focusing on the administration of Gly-Phe-Arg to mice to measure food intake and weight gain have not been identified in the reviewed literature, the standard methodologies are well-defined.

Commonly, mice are fed a specific diet, such as a high-fat diet, to induce metabolic changes like obesity and insulin resistance. researchgate.net The test compound would then be administered, and key metabolic variables would be monitored. These variables include daily food consumption, body weight changes, and body composition (fat and lean mass). researchgate.netresearchgate.net Such studies allow scientists to determine if a compound has anorectic (appetite-suppressing) effects or influences energy expenditure, thereby inhibiting weight gain. Although the amino acid Phenylalanine, a component of this tripeptide, has been shown to suppress food intake in rodents, the effect of the complete Gly-Phe-Arg peptide has not been similarly characterized. researchgate.net

An extensive search of academic and scientific literature has revealed no specific studies conducted on the antioxidant effects of the chemical compound this compound in animal models.

While research exists on the antioxidant properties of individual amino acids—Glycine (B1666218), Phenylalanine, and Arginine—that constitute this tripeptide, there is a notable absence of in vivo research into the antioxidant capacity of the this compound compound itself. Scientific inquiry into the potential synergistic or unique antioxidant effects of this specific peptide sequence in a biological system, particularly within the context of animal models, has not been documented in the available literature.

Consequently, there are no detailed research findings, data tables, or specific methodologies from animal studies to report regarding the antioxidant effects of this compound. The scientific community has yet to publish research that would provide the necessary data to elaborate on this specific topic as requested.

Therefore, the section "6.5.3. Animal Models for Antioxidant Effects" cannot be developed with scientifically accurate and specific information pertaining to this compound.

Future Research Directions and Broader Academic Significance

Potential for Novel Peptidomimetic and Analog Development

The development of peptidomimetics—synthetic molecules that mimic the structure and function of natural peptides—represents a significant frontier in drug discovery. These engineered compounds aim to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. lifechemicals.com The Gly-Phe-Arg sequence provides a foundational scaffold for creating novel peptidomimetics with enhanced therapeutic properties.

Future research can focus on modifying the peptide backbone of Gly-Phe-Arg to improve its resistance to enzymatic degradation. Strategies include the incorporation of non-natural amino acids, N-methylation, or the replacement of amide bonds with more stable linkages. nih.gov For instance, substituting L-amino acids with their D-isomers can confer proteolytic resistance. Another approach involves creating peptoids, or N-substituted glycines, which can mimic peptide structures while offering improved stability. nih.gov

Researchers can also develop analogs of Gly-Phe-Arg by modifying its side chains to enhance binding affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies, guided by computational modeling, can predict how different functional groups on the phenylalanine and arginine residues will interact with target proteins. researchgate.net This rational design approach can lead to the creation of highly potent and specific agonists or antagonists for receptors and enzymes. For example, a series of peptidomimetics based on the related Arg-Phe-NH2 structure were successfully synthesized to act as agonists for Mas-related gene C (MrgC) receptors, demonstrating the feasibility of this approach. nih.gov

Table 1: Strategies for Peptidomimetic and Analog Development of Gly-Phe-Arg

Modification Strategy Goal Example Application
Backbone Modification Increase proteolytic stability N-methylation, D-amino acid substitution, peptoid formation
Side-Chain Modification Enhance target affinity and selectivity Altering aromatic ring of Phenylalanine, modifying the guanidinium (B1211019) group of Arginine
Conformational Constraint Improve bioactivity and stability Cyclization of the peptide structure

| Hybrid Structures | Combine peptide features with small molecules | Conjugation to non-peptidic scaffolds |

Elucidation of Undiscovered Biological Targets and Pathways

While Gly-Phe-Arg is known as a synthetic mimic of the mud-crab pumping pheromone, its full biological significance, particularly in higher organisms, remains largely unexplored. medchemexpress.commedchemexpress.com Future research should aim to identify and characterize novel biological targets and signaling pathways that may be modulated by this tripeptide or its derivatives.

High-throughput screening of Gly-Phe-Arg against diverse libraries of receptors, enzymes, and other proteins could reveal previously unknown interactions. Techniques such as phage display, which allows for the screening of vast peptide libraries against therapeutic targets, can be adapted to identify proteins that bind to the Gly-Phe-Arg motif. mdpi.com The discovery of new binding partners would open up new avenues for understanding its physiological or pathophysiological roles.

Furthermore, investigating the effects of Gly-Phe-Arg in various cellular and animal models could uncover novel biological activities. For example, many short peptides act as signaling molecules in processes ranging from neurotransmission to immune regulation. nih.govwesleyan.edu By studying the cellular responses to Gly-Phe-Arg, researchers may identify its involvement in pathways not previously associated with this sequence. This exploration could lead to the identification of this tripeptide as a novel hormone, neurotransmitter, or modulator of enzyme activity.

Contribution to Understanding Fundamental Peptide Biology and Recognition

The simplicity of the Gly-Phe-Arg structure makes it an excellent model for studying the fundamental principles of peptide biology and molecular recognition. The interactions of this tripeptide with its targets are governed by specific non-covalent forces, including hydrogen bonds, electrostatic interactions (particularly involving the positively charged arginine residue), and hydrophobic interactions (from the phenylalanine residue).

Detailed structural biology studies, such as X-ray crystallography and NMR spectroscopy, of Gly-Phe-Arg bound to its targets can provide atomic-level insights into the mechanisms of peptide-protein recognition. Understanding precisely how the glycine (B1666218), phenylalanine, and arginine residues contribute to binding affinity and specificity can inform the design of other peptide-based therapeutics. Molecular docking and dynamics simulations can complement experimental data by modeling the binding modes and energetics of these interactions, as demonstrated in studies of other peptides interacting with enzymes. nih.gov

This tripeptide can also be used as a tool to probe the active sites of enzymes. For example, derivatives of oligopeptides containing arginine have been used as sensitive and selective substrates to measure the activity of specific proteases and esterases. nih.gov By systematically modifying each amino acid in the Gly-Phe-Arg sequence and observing the effects on enzyme kinetics, researchers can map the structural requirements for substrate recognition and catalysis.

Advancements in Peptide Engineering and Design Paradigms

The ongoing evolution of peptide engineering and design offers exciting possibilities for leveraging the Gly-Phe-Arg scaffold. Modern synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), allow for the efficient and precise construction of modified peptides. researchgate.net These methods facilitate the incorporation of non-canonical amino acids and other chemical modifications that can fine-tune the properties of Gly-Phe-Arg analogs. researchgate.net

Innovations in computational tools are revolutionizing peptide design. mdpi.com Machine learning algorithms and molecular dynamics simulations can predict the structure, stability, and binding affinity of novel peptide sequences, accelerating the discovery and optimization process. mdpi.com These computational approaches can be used to design Gly-Phe-Arg analogs with enhanced stability, improved target engagement, and reduced off-target effects.

Furthermore, novel delivery systems and formulation strategies are being developed to overcome the challenges of administering peptide-based drugs. researchgate.net Research into encapsulating Gly-Phe-Arg or its derivatives in nanoparticles, liposomes, or other delivery vehicles could enhance their bioavailability and enable targeted delivery to specific tissues or cells. The development of such advanced formulations is a critical step in translating promising peptide leads into effective therapeutic agents. researchgate.net Recent advancements in creating specific chemical reactions for modifying peptides under mild conditions could also be applied to create more drug-like versions of Gly-Phe-Arg. bioengineer.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.